molecular formula C20H19N3OS B2541769 2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396719-76-9

2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2541769
CAS No.: 396719-76-9
M. Wt: 349.45
InChI Key: YVGIBZBAKRLOLL-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core, a bicyclic heteroaromatic system fused with a pyrazole ring. The structure includes a 4-methylphenyl group at the pyrazole’s 2-position and a 2-methylbenzamide substituent at the 3-position. The methyl groups on both the benzamide and phenyl rings likely enhance lipophilicity, influencing bioavailability and membrane permeability .

Properties

IUPAC Name

2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-13-7-9-15(10-8-13)23-19(17-11-25-12-18(17)22-23)21-20(24)16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGIBZBAKRLOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a thieno[3,4-c]pyrazole core fused with a benzamide moiety and a 4-methylphenyl substituent. The molecular formula is C20H18N4O3SC_{20}H_{18}N_{4}O_{3}S with a molecular weight of approximately 402.45 g/mol. Its structural characteristics suggest potential interactions with biological targets due to the presence of nitrogen and sulfur atoms.

Research indicates that compounds within the thieno[3,4-c]pyrazole class can exhibit several mechanisms of action:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Inhibiting AChE can enhance cholinergic neurotransmission, potentially alleviating symptoms associated with cognitive decline .
  • Antioxidant Activity : Compounds similar to this benzamide have shown antioxidant properties, which may contribute to their protective effects against oxidative stress-related cellular damage .
  • Antimicrobial Properties : Preliminary studies suggest that thieno[3,4-c]pyrazole derivatives possess antimicrobial activity against various bacterial strains, indicating their potential as therapeutic agents in infectious diseases .

In Vitro Studies

In vitro assays have demonstrated the compound's effectiveness in inhibiting AChE activity. For instance, it was noted that certain derivatives exhibited IC50 values in the nanomolar range, indicating high potency compared to standard inhibitors like donepezil .

Cytotoxicity and Selectivity

Cytotoxicity studies conducted on cancer cell lines (e.g., B16F10 melanoma cells) revealed that while some analogs displayed significant cytotoxic effects at higher concentrations, others maintained low toxicity profiles at therapeutic doses . This selectivity is crucial for developing drugs with minimal side effects.

Case Studies and Research Findings

StudyFindings
Alipour et al. (2012)Identified the compound as a potent AChE inhibitor with an IC50 value significantly lower than conventional treatments .
MDPI Study (2024)Reported on the antioxidant properties of related thieno[3,4-c]pyrazole compounds, suggesting potential applications in oxidative stress-related conditions .
ResearchGate Publication (2024)Highlighted the antimicrobial efficacy of thieno[3,4-c]pyrazole derivatives against Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Overview

2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structural characteristics and potential biological activities. This article explores its applications in medicinal chemistry, agricultural science, and material science, supported by comprehensive data tables and case studies.

Medicinal Chemistry Applications

Anticancer Activity
The compound has shown promise in inhibiting cell proliferation through its interaction with specific molecular targets. Studies indicate that it may inhibit enzymes involved in cancer cell growth, leading to antiproliferative effects. For instance, research has demonstrated that derivatives of thienopyrazole compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that modifications to the thieno[3,4-c]pyrazole core can enhance biological activity.

Mechanism of Action
The mechanism involves binding to specific receptors or enzymes, modulating their activity. For example, it may act as a pharmacological chaperone by stabilizing misfolded proteins associated with diseases like Gaucher's disease, thus improving enzyme activity in affected cells .

Case Study: Enzyme Inhibition
A study published in Nature Communications highlighted the efficacy of thienopyrazole derivatives in inhibiting glucocerebrosidase, an enzyme linked to Gaucher's disease. The compound's ability to enhance enzyme function in patient-derived fibroblasts was particularly noted .

Agricultural Science Applications

Pesticidal Properties
Research has indicated that compounds similar to this compound possess pesticidal properties. They can be synthesized to target specific pests while minimizing harm to beneficial insects. The thienopyrazole framework allows for modifications that enhance efficacy against various agricultural pests.

Field Trials
Field trials have demonstrated that certain thienopyrazole derivatives significantly reduce pest populations while maintaining crop yield and quality. These findings suggest potential applications in developing eco-friendly pesticides that align with sustainable agricultural practices.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and methyl groups are primary oxidation targets:

Reaction Type Reagents/Conditions Outcome Source
Thiophene oxidationH₂O₂, AcOH; 50–60°CSulfoxide/sulfone formation at the sulfur atom in the thiophene ring
Methyl group oxidationKMnO₄ (acidic conditions)Oxidation of methyl substituents to carboxylic acids (requires activation)
Amide oxidationOzone or peroxidesLimited reactivity due to steric hindrance from the benzamide group

Reduction Reactions

The amide and aromatic systems participate in reduction:

Reaction Type Reagents/Conditions Outcome Source
Amide reductionLiAlH₄, THF; refluxConversion to amine: Benzamide → benzylamine derivative
Thiophene reductionH₂, Pd/C; ethanolPartial saturation of the thiophene ring to dihydrothiophene

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at activated positions:

Reaction Type Reagents/Conditions Outcome Source
Electrophilic substitutionHNO₃/H₂SO₄ (nitration)Nitration at the para position of the 4-methylphenyl group
Nucleophilic substitutionNaSH or aminesThiol or amine substitution at the benzamide carbonyl (limited efficacy)

Hydrolysis Reactions

The amide bond is susceptible to hydrolysis under specific conditions:

Reaction Type Reagents/Conditions Outcome Source
Acidic hydrolysisHCl (6M), refluxCleavage to 2-methylbenzoic acid and thienopyrazole-amine derivative
Basic hydrolysisNaOH (aq.), ethanol; 80°CFormation of carboxylate salt and free amine

Cycloaddition and Coupling Reactions

The thienopyrazole core participates in cycloaddition and cross-coupling:

Reaction Type Reagents/Conditions Outcome Source
Suzuki couplingPd(PPh₃)₄, aryl boronic acidIntroduction of aryl groups at the thiophene ring
Diels-Alder reactionMaleic anhydride, heatFormation of fused bicyclic adducts

Functional Group Transformations

Reaction Type Reagents/Conditions Outcome Source
MethylationCH₃I, K₂CO₃; DMFQuaternization of the pyrazole nitrogen (if accessible)
SulfonationSO₃, H₂SO₄Sulfonic acid formation on the benzamide aromatic ring

Key Mechanistic Insights:

  • Thiophene Reactivity : The sulfur atom in the thiophene ring acts as an electron donor, facilitating oxidation to sulfoxides/sulfones .

  • Amide Stability : Steric hindrance from the benzamide group limits nucleophilic attack unless forced by strong bases or acids .

  • Aromatic Substitution : Electron-donating methyl groups direct electrophiles to para/ortho positions on the phenyl rings .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Differences

The table below summarizes critical variations among the target compound and its analogs:

Compound Name (Source) Phenyl Substituent(s) Amide/Other Substituent Thieno Ring Modification
Target Compound 4-methylphenyl 2-methylbenzamide None
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide 4-methylphenyl 4-bromobenzamide 5-oxo group
N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxy-benzamide 3,5-dimethylphenyl 3-methoxybenzamide None
4-benzoyl-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide 2,4-dimethylphenyl 4-benzoylbenzamide None
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methyl-butanamide 3-chlorophenyl 3-methylbutanamide (aliphatic chain) None

Implications of Structural Variations

a) Phenyl Substituents
  • Target vs. 4-bromo analog : Both share a 4-methylphenyl group, but the bromine in the benzamide of the analog increases molecular weight (79.9 vs.
  • 3,5-Dimethylphenyl () : The symmetrical methyl groups may enhance steric hindrance compared to the target’s 4-methylphenyl, possibly reducing receptor affinity but improving metabolic stability.
  • 2,4-Dimethylphenyl () : Additional methyl groups could increase lipophilicity (logP) but may hinder π-π stacking due to steric bulk.
b) Amide Substituents
  • 2-methylbenzamide (Target) : The methyl group at the ortho position may restrict rotational freedom, stabilizing a bioactive conformation.
  • 3-methoxybenzamide () : The methoxy group’s electron-donating resonance effect could enhance solubility via polar interactions, contrasting with the hydrophobic methyl group in the target.
  • 3-methylbutanamide () : Replacement of the aromatic benzamide with an aliphatic chain reduces aromatic interactions but may improve metabolic resistance to amidases.
c) Thieno Ring Modifications
  • 5-oxo group () : Introduces a ketone, increasing electron-withdrawing character and polarity. This could disrupt aromaticity, affecting binding to hydrophobic pockets.

Hypothesized Pharmacological and Physicochemical Profiles

While experimental data (e.g., IC₅₀, solubility) are unavailable in the provided evidence, structural trends suggest:

  • Lipophilicity : The target compound likely has moderate logP due to methyl groups, whereas the 4-bromo analog may exhibit higher logP but increased polar surface area from the 5-oxo group.
  • Solubility : The 3-methoxybenzamide and 5-oxo analog may show improved aqueous solubility compared to the target.
  • Binding Affinity : Halogenated (Br, Cl) analogs could exhibit stronger target engagement via halogen bonding, while the aliphatic butanamide may favor different pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide?

  • Methodology :

  • Utilize a nucleophilic substitution or condensation reaction between a substituted pyrazole precursor and 2-methylbenzoyl chloride.
  • Reflux in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours), followed by solvent evaporation under reduced pressure and purification via recrystallization or column chromatography .
  • Confirm stoichiometric ratios (e.g., 1:1 molar ratio of reactants) using thin-layer chromatography (TLC) for reaction monitoring.

Q. How can the structural integrity of the compound be verified post-synthesis?

  • Methodology :

  • Employ 1H/13C NMR spectroscopy in deuterated solvents (e.g., DMSO-d6) to confirm proton/carbon environments, focusing on aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm).
  • High-resolution mass spectrometry (HRMS) for precise molecular weight determination (e.g., calculated vs. observed m/z).
  • Single-crystal X-ray diffraction (if crystallized) using SHELX software (SHELXS for structure solution, SHELXL for refinement) to resolve bond lengths, angles, and torsion angles .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., disorder or twinning) be resolved during structural refinement?

  • Methodology :

  • Use SHELXL to model disorder by splitting atomic positions and applying restraints to bond distances/angles. For twinning, apply a TWIN/BASF instruction with HKLF5 data format .
  • Validate refinement with R-factor convergence (e.g., R1 < 0.05 for high-resolution data) and check residual electron density maps for unmodeled features.

Q. What experimental strategies optimize the compound’s bioactivity profiling against target receptors?

  • Methodology :

  • Molecular docking studies (e.g., AutoDock Vina) to predict binding affinity to receptors like kinases or GPCRs. Prioritize pyrazole and benzamide moieties as key pharmacophores.
  • In vitro assays : Measure IC50 values via fluorescence polarization (FP) or time-resolved FRET (TR-FRET) for enzyme inhibition. Include positive controls (e.g., staurosporine for kinases) and validate with dose-response curves .
  • Address false positives by counter-screening against unrelated targets.

Q. How can spectrofluorometric techniques elucidate the compound’s photophysical properties?

  • Methodology :

  • Prepare solutions in aprotic solvents (e.g., acetonitrile) to minimize quenching.
  • Record excitation/emission spectra (λex = 280–320 nm; λem = 350–450 nm) using a fluorimeter. Calculate quantum yield (Φ) via comparative method with a reference fluorophore (e.g., quinine sulfate) .
  • Investigate solvent polarity effects on Stokes shift to infer intramolecular charge transfer (ICT) behavior.

Q. What analytical approaches resolve contradictions in solubility and stability data?

  • Methodology :

  • Dynamic light scattering (DLS) to assess aggregation in aqueous buffers (e.g., PBS at pH 7.4).
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/alkaline conditions. Monitor degradation via HPLC-MS to identify labile functional groups (e.g., amide hydrolysis).

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